molecular formula C15H20BClO2 B6235764 2-(2-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 2223052-80-8

2-(2-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B6235764
CAS No.: 2223052-80-8
M. Wt: 278.6
InChI Key:
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Description

2-(2-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronate ester group, which makes it a valuable intermediate in various chemical reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloro-5-cyclopropylphenylboronic acid and 2,2,6,6-tetramethyl-1,3-dioxane-4,5-dione.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0).

    Procedure: The boronic acid and the dioxane derivative are mixed in an appropriate solvent such as toluene or ethanol. The mixture is heated under reflux conditions for several hours to facilitate the formation of the boronate ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-(2-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of chemical reactions, including:

    Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronate ester with aryl or vinyl halides in the presence of a palladium catalyst and a base. The major product is a biaryl or a substituted alkene.

    Oxidation: The boronate ester can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

    Substitution: The chlorine atom on the phenyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0), palladium acetate.

    Bases: Potassium carbonate, sodium hydroxide.

    Solvents: Toluene, ethanol, dimethylformamide (DMF).

Scientific Research Applications

2-(2-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:

    Organic Synthesis: It is widely used as a reagent in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl compounds, which are important in pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of new drugs, particularly those targeting cancer and inflammatory diseases. Its ability to form stable carbon-carbon bonds makes it valuable in drug design.

    Material Science:

Mechanism of Action

The mechanism of action of 2-(2-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

    Transmetalation: The boronate ester reacts with the palladium catalyst to form a palladium-boron complex.

    Oxidative Addition: The aryl or vinyl halide undergoes oxidative addition to the palladium center, forming a palladium(II) complex.

    Reductive Elimination: The final step involves the reductive elimination of the coupled product, regenerating the palladium(0) catalyst.

Comparison with Similar Compounds

2-(2-chloro-5-cyclopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronate esters such as:

    Phenylboronic Acid: Unlike phenylboronic acid, the presence of the cyclopropyl group in this compound provides steric hindrance, which can influence its reactivity and selectivity in cross-coupling reactions.

    4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane: This compound contains a thiophene ring instead of a phenyl ring, leading to different electronic properties and reactivity patterns.

List of Similar Compounds

  • Phenylboronic Acid
  • 4,4,5,5-Tetramethyl-2-(2-thienyl)-1,3,2-dioxaborolane
  • 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Properties

CAS No.

2223052-80-8

Molecular Formula

C15H20BClO2

Molecular Weight

278.6

Purity

95

Origin of Product

United States

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